molecular formula C17H16N4O3S B2404192 6-ethyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251675-11-2

6-ethyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2404192
CAS No.: 1251675-11-2
M. Wt: 356.4
InChI Key: XBKYBTHYZQYPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a potent and selective inhibitor of Phosphodiesterase 1 (PDE1), an enzyme that hydrolyzes cyclic nucleotides cAMP and cGMP. The PDE1 family is uniquely regulated by calcium and calmodulin , positioning it at the intersection of cyclic nucleotide and calcium signaling pathways. This compound demonstrates high selectivity for PDE1 over other PDE families, making it an invaluable pharmacological tool for dissecting the specific roles of PDE1 in various physiological processes. Research utilizing this inhibitor has elucidated PDE1's critical function in pathological cardiac remodeling and hypertrophy , where its inhibition can produce beneficial effects. Furthermore, its application extends to neurobiological research, given the high expression of PDE1 in the brain; studies suggest its potential in investigating cognitive function and neurodegenerative diseases by modulating neuronal cAMP/cGMP signaling. This molecule serves as a key compound for exploring novel therapeutic strategies for cardiovascular, neurological, and proliferative disorders.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-ethyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-21-15(22)13-12(18-17(21)24)14(25-19-13)16(23)20-8-7-10-5-3-4-6-11(10)9-20/h3-6H,2,7-9H2,1H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKYBTHYZQYPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step reactions that include the formation of the core heterocyclic structures followed by functional group modifications. One common approach is the Biginelli reaction, which is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea . This method is advantageous due to its simplicity, high efficiency, and the ability to produce a wide range of heterocyclic compounds under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. For example, the use of nano-cellulose/BF3/Fe3O4 as a Lewis acid catalyst has been reported to enhance the efficiency of the Biginelli reaction . The reaction is typically carried out in ethanol, a green and commercially available solvent, at room temperature, which further adds to the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds with potentially different biological activities.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. It exhibits potent activity against various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.

In Vitro Studies

In vitro studies have shown that this compound effectively reduces cell viability in multiple human cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values were reported around 0.28 µM.
  • A549 (lung cancer) : The compound exhibited similar potency with IC50 values around 0.48 µM .

Neuropharmacological Applications

The structure of the compound suggests potential applications in neuropharmacology due to its tetrahydroisoquinoline component, which is known for its neuroprotective effects.

Potential Benefits

Research indicates that compounds containing tetrahydroisoquinoline derivatives can modulate neurotransmitter systems and may offer therapeutic benefits in conditions such as:

  • Parkinson's Disease : By potentially protecting dopaminergic neurons from oxidative stress.
  • Alzheimer's Disease : Through anti-inflammatory mechanisms that could mitigate neurodegeneration .

Hybrid Drug Development

The synthesis of hybrid drugs combining different pharmacophores is a significant trend in drug discovery. This compound exemplifies this approach by integrating a thiazolo-pyrimidine core with a tetrahydroisoquinoline moiety.

Advantages of Hybrid Drugs

  • Improved Efficacy : Combining mechanisms may enhance therapeutic outcomes.
  • Reduced Side Effects : Targeted action can minimize off-target effects associated with traditional therapies .

Case Studies and Research Findings

A review of literature reveals several case studies demonstrating the efficacy of similar compounds:

  • A study on quinazoline-based hybrids showed enhanced anticancer activity against multiple cell lines without significant toxicity to normal cells .
  • Another investigation into hybrid drugs indicated a marked improvement in survival rates in animal models when treated with compounds structurally related to the one .

Data Summary

The following table summarizes key findings related to the compound's anticancer activity:

Cancer Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.28PI3Kα Inhibition
A5490.48Targeting Growth Factor Signaling
HCT1160.16Induction of Apoptosis
SK-HEP10.28Inhibition of Cell Proliferation

Mechanism of Action

The mechanism by which 6-ethyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological responses. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with three analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
Target Compound 6-Ethyl, 3-(1,2,3,4-Tetrahydroisoquinoline-2-CO) ~403.45* Potential CNS/kinase modulation
Isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl- 4,6-Methyl ~211.21 Intermediate for bioactive derivatives
6-(3-Methylbenzyl)-4H-isothiazolo[4,3-d]pyrimidine-5,7-dione 6-(3-Methylbenzyl) ~301.34 Anticancer/antiviral screening
5-(4-Oxo-4H-chromen-3-yl)-hexahydro-pyrido[2,3-d]pyrimidines Chromene-3-yl, amino, thioxo ~350–400† High-yield synthesis (85–93%), antimicrobial activity

*Calculated based on IUPAC name; †Estimated range from literature .

Key Comparisons

The tetrahydroisoquinoline-carbonyl group introduces a bicyclic aromatic system, which may enhance binding to kinases or neurotransmitter receptors compared to simpler substituents like benzyl () or chromene () .

Synthetic Accessibility Compounds with chromene or benzyl groups (e.g., and ) are synthesized in high yields (85–93%) via condensation reactions, suggesting scalable routes . The target compound’s synthesis likely requires specialized steps for introducing the tetrahydroisoquinoline moiety, which may reduce yield.

Biological Applications The chromene-containing derivatives () show antimicrobial activity, while the benzyl-substituted analog () is screened for antiviral/anticancer properties. The target compound’s tetrahydroisoquinoline group positions it as a candidate for neurological or kinase-targeted therapies .

In contrast, the target compound’s dione moiety offers hydrogen-bonding sites for enzyme inhibition .

Research Findings and Trends

  • Lipophilicity vs. Solubility: Ethyl and benzyl groups improve membrane permeability but may reduce aqueous solubility. The tetrahydroisoquinoline-carbonyl substituent balances these effects via partial polarity .

Biological Activity

The compound 6-ethyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a hybrid molecule that combines elements of thiazole and pyrimidine structures with a tetrahydroisoquinoline moiety. This unique structure suggests potential biological activities that merit detailed investigation.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This structure includes:

  • Thiazolo and pyrimidine rings which are known for various pharmacological activities.
  • A tetrahydroisoquinoline moiety which is often associated with neuroactive properties.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance:

  • A study found that derivatives of thiazole-pyrimidine hybrids showed potent activity against various cancer cell lines with IC50 values ranging from 0.16μM0.16\mu M to 3.24μM3.24\mu M across different types of cancer cells such as HCT-116 and MDA-MB-231 .
  • The mechanism of action appears to involve inhibition of specific kinases implicated in cancer progression.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

  • Similar thiazole derivatives have demonstrated notable antibacterial and antifungal activities in vitro. For example, certain thiazole derivatives were reported to inhibit bacterial growth effectively .

Case Study 1: In Vitro Cytotoxicity

In vitro studies have shown that the compound exhibits cytotoxicity against a range of human cancer cell lines. The following table summarizes the IC50 values from various studies:

Cell LineIC50 (µM)Reference
HCT-1160.16
MDA-MB-2310.28
A5491.32
U-87MG<1

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed:

  • The compound's ability to inhibit key enzymes involved in cell proliferation pathways.
  • Studies indicated that it may interact with phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer metabolism and survival .

Q & A

Q. How can conflicting crystallography and NMR data on ring conformations be resolved?

  • Methodological Answer : Dynamic NMR experiments at variable temperatures (e.g., 25–80°C) detect ring-flipping in solution, while X-ray data provide static solid-state conformations. Molecular dynamics simulations (e.g., Gaussian 09) model solvent effects and validate discrepancies between experimental datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.